molecular formula C9H17NO B8729919 3-(N,N-diallylamino)-1-propanol CAS No. 17719-78-7

3-(N,N-diallylamino)-1-propanol

Cat. No.: B8729919
CAS No.: 17719-78-7
M. Wt: 155.24 g/mol
InChI Key: NYYFUGDLDDZGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N,N-Diallylamino)-1-propanol is an alkanolamine characterized by a tertiary amine group substituted with two allyl (CH₂CHCH₂) groups and a hydroxyl (-OH) group on adjacent carbon atoms. The allyl groups confer unique reactivity, such as susceptibility to polymerization or crosslinking, distinguishing it from saturated alkyl-substituted analogs .

Properties

CAS No.

17719-78-7

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-[bis(prop-2-enyl)amino]propan-1-ol

InChI

InChI=1S/C9H17NO/c1-3-6-10(7-4-2)8-5-9-11/h3-4,11H,1-2,5-9H2

InChI Key

NYYFUGDLDDZGTO-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCCO)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(prop-2-en-1-yl)amino]propan-1-ol typically involves the reaction of prop-2-en-1-amine with an appropriate epoxide or halohydrin. One common method is the reaction of prop-2-en-1-amine with epichlorohydrin under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(prop-2-en-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the amino group can yield secondary or tertiary amines.

Scientific Research Applications

3-[Bis(prop-2-en-1-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[Bis(prop-2-en-1-yl)amino]propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

3-Diethylamino-1-Propanol

  • Structure : Tertiary amine with diethyl (CH₂CH₃) groups.
  • Molecular Formula: C₇H₁₇NO; Molecular Weight: 131.2 g/mol.
  • Key Properties :
    • Anticonvulsant activity targeting xanthine oxidase .
    • Stability: >2 years at -20°C .
  • Applications : Pharmaceutical research (e.g., anticonvulsant studies) .

3-(Dimethylamino)-1-Propanol

  • Structure : Tertiary amine with dimethyl (CH₃) groups.
  • Molecular Formula: C₅H₁₃NO; Molecular Weight: 103.16 g/mol.
  • Key Properties :
    • Vapor pressure: 202.66 kPa (experimental conditions unspecified) .
    • Miscibility: Forms mixtures with water, dimethyl sulfoxide, and amines .
  • Applications : Industrial solvents, chemical intermediates .
  • Comparison: Smaller substituents (methyl vs. allyl) increase volatility and solubility in polar solvents.

3-(Methylamino)-1-Propanol

  • Structure : Secondary amine with a single methyl (CH₃) group.
  • Molecular Formula: C₄H₁₁NO; Molecular Weight: 89.14 g/mol.
  • Key Properties :
    • Colorless oily liquid; hazardous (Class 8, Packing Group II) .
  • Applications : Analytical chemistry (e.g., redispersing compacted antiperspirants) .
  • Comparison: The primary amine (methylamino) group increases nucleophilicity, making it more reactive in acid-base reactions compared to tertiary amines like 3-(N,N-diallylamino)-1-propanol.

3-(Allyloxycarbonylamino)-1-Propanol

  • Structure : Primary amine with an allyloxycarbonyl (CH₂CHCH₂O-CO-) protecting group.
  • Molecular Formula: C₇H₁₃NO₃; Molecular Weight: 159.18 g/mol.
  • Key Properties :
    • Density: 1.097 g/mL; refractive index: 1.472 .
    • Used in peptide synthesis and bifunctional crosslinking .
  • Comparison: The allyloxycarbonyl group introduces orthogonal protection for amines, enabling controlled reactivity in organic synthesis—a feature absent in unmodified this compound.

3-Amino-1-Propanol (Propanolamine)

  • Molecular Formula: C₃H₉NO; Molecular Weight: 75.11 g/mol.
  • Key Properties: Classified as a 1,3-aminoalcohol, with applications in surfactants and polymer precursors .
  • Comparison :
    • The lack of alkyl/allyl substituents simplifies its structure but reduces steric hindrance and thermal stability compared to tertiary analogs.

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reactivity Highlights
This compound* C₉H₁₅NO 157.22 (theoretical) N,N-diallyl Polymer chemistry, crosslinking Allyl groups enable polymerization
3-Diethylamino-1-propanol C₇H₁₇NO 131.2 N,N-diethyl Pharmaceuticals (anticonvulsant) High steric bulk, stable storage
3-(Dimethylamino)-1-propanol C₅H₁₃NO 103.16 N,N-dimethyl Industrial solvents High volatility, polar miscibility
3-(Methylamino)-1-propanol C₄H₁₁NO 89.14 N-methyl Analytical chemistry High nucleophilicity, hazardous
3-(Allyloxycarbonylamino)-1-propanol C₇H₁₃NO₃ 159.18 Allyloxycarbonyl Peptide synthesis Orthogonal protection, crosslinking
3-Amino-1-propanol C₃H₉NO 75.11 None (primary amine) Surfactants, polymers Simple structure, high reactivity

*Theoretical values for this compound are inferred from analogs in and .

Key Research Findings

  • Reactivity: Allyl-substituted amines (e.g., this compound) exhibit unique reactivity in polymerization and crosslinking due to conjugated double bonds, unlike saturated alkyl analogs .
  • Biological Activity: Diethylamino derivatives show targeted enzyme inhibition (e.g., xanthine oxidase), suggesting that substituent bulk influences pharmacological activity .
  • Industrial Utility: Dimethylamino derivatives are favored in solvent systems due to their balance of polarity and volatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.